molecular formula C11H10N4O B5733599 3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No. B5733599
M. Wt: 214.22 g/mol
InChI Key: NFCFIUSYAMHBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a pyrimidine ring fused to an indole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is not fully understood. However, it has been proposed that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exhibits cytotoxic effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been studied for its potential use as a fluorescent probe for imaging biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one in lab experiments is its potential as a fluorescent probe for imaging biological systems. Another advantage is its potential as an anticancer agent. However, one limitation is the lack of understanding of its mechanism of action, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. One direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, research could focus on synthesizing analogs of the compound to improve its efficacy and reduce any potential limitations.

Synthesis Methods

Several methods have been reported for the synthesis of 3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. One of the most commonly used methods involves the reaction of 2-methylindole with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound.

Scientific Research Applications

3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has been studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-amino-2-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-6-13-9-7-4-2-3-5-8(7)14-10(9)11(16)15(6)12/h2-5,14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCFIUSYAMHBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1N)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

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